REACTION_CXSMILES
|
[F:1][C:2]([F:16])([F:15])[CH2:3][N:4]1[CH:8]=[C:7]([C:9]#[C:10][Si](C)(C)C)[CH:6]=[N:5]1.C(=O)([O-])[O-].[K+].[K+]>CO>[C:9]([C:7]1[CH:6]=[N:5][N:4]([CH2:3][C:2]([F:15])([F:16])[F:1])[CH:8]=1)#[CH:10] |f:1.2.3|
|
Name
|
1-(2,2,2-Trifluoroethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole
|
Quantity
|
1.19 g
|
Type
|
reactant
|
Smiles
|
FC(CN1N=CC(=C1)C#C[Si](C)(C)C)(F)F
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
30 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature for 3.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The methanol was evaporated
|
Type
|
FILTRATION
|
Details
|
filtered through a plug of silica eluting with DCM
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C=1C=NN(C1)CC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 326 mg | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 38.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |